molecular formula C3H5NS B087174 Propanenitrile, 3-mercapto- CAS No. 1001-58-7

Propanenitrile, 3-mercapto-

Cat. No. B087174
CAS RN: 1001-58-7
M. Wt: 87.15 g/mol
InChI Key: FCTXEFOUDMXDPD-UHFFFAOYSA-N
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Description

Propanenitrile, 3-mercapto-, also known as 3-mercaptopropanenitrile or 3-sulfanylpropanenitrile, is a chemical compound with the molecular formula C3H5NS . It has a molecular weight of 87.15 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 3-sulfanylpropanenitrile . The InChI string is InChI=1S/C3H5NS/c4-2-1-3-5/h5H,1,3H2 and the canonical SMILES string is C(CS)C#N .


Physical And Chemical Properties Analysis

Propanenitrile, 3-mercapto- has a molecular weight of 87.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 87.01427034 g/mol . The topological polar surface area is 24.8 Ų .

Scientific Research Applications

Use as a Masked Form of Thiolate

3-Mercaptopropanenitrile has found some use as a masked form of thiolate . This means that it can be used in reactions where a thiolate ion is needed, but where the presence of a free thiolate might cause problems.

Synthesis of Mercapto-Coumarins

Mercapto-coumarins are heterocycles of great interest in the development of valuable active structures in material and biological domains . They represent a highly exploitable class of compounds that open many possibilities for further chemical transformations .

Use in Functionalized Ionic Liquids

The non-volatility and controllable characteristics of ionic liquids (ILs) make them potential materials for various applications . The use of functionalized ionic liquids can improve their physicochemical properties . Propanenitrile imidazolium-based ionic liquids with different functional groups have been prepared .

Role in Organic Synthesis

The introduction of the thiol group to organic structures has emerged as an important tool in medicinal chemistry and chemical biology . It plays a distinguished role in the fabrication of applicable substances in the field of advanced functional materials .

Use in the Pharmaceutical Industry

The thiol group plays a significant role in the structural frameworks of natural products and the pharmaceutical industry . Therefore, there is an increasing demand to investigate thiol-based coupling reactions focusing on their chemoselectivity and their tolerance of various functional groups .

Use in the Preparation of Optical Brighteners

Coumarins, which can be synthesized using mercapto compounds, have wide applications, such as in the preparation of optical brighteners .

Mechanism of Action

While specific information on the mechanism of action for Propanenitrile, 3-mercapto- is not available, it belongs to the class of organic compounds known as alkylthiols, which contain the thiol functional group linked to an alkyl chain .

Safety and Hazards

Propanenitrile, 3-mercapto- is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having acute oral toxicity and acute dermal toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause an allergic skin reaction and respiratory irritation .

Future Directions

While specific future directions for the research and application of Propanenitrile, 3-mercapto- are not available, it’s worth noting that this compound is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential uses in various research fields.

properties

IUPAC Name

3-sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS/c4-2-1-3-5/h5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTXEFOUDMXDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061383
Record name Propanenitrile, 3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanenitrile, 3-mercapto-

CAS RN

1001-58-7
Record name 3-Mercaptopropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercaptopropanenitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-mercapto-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-mercaptopropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.438
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Record name 3-MERCAPTOPROPANENITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the orientation of 3-Mercaptopropanenitrile on a gold surface change with applied potential?

A1: The research paper utilized in situ Fourier Transform Infrared Spectroscopy (FTIR) to study the behavior of 3-Mercaptopropanenitrile monolayers on gold electrodes. The study revealed that the intensities of the C-H stretching bands (2930 cm-1 and 2850 cm-1), attributed to the methylene groups of 3-Mercaptopropanenitrile, decreased slightly with increasing potential []. This suggests a potential-dependent change in the orientation of the 3-Mercaptopropanenitrile molecules on the gold surface. While the exact conformational change is not elucidated in the paper, it implies that the orientation of the methylene groups relative to the surface is affected by the applied potential.

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